2,4-Diiodo-3-(trifluoromethyl)pyridine
Description
Historical Context and Development of Halogenated Trifluoromethylpyridines
The development of halogenated trifluoromethylpyridines has evolved through several distinct methodological approaches over the past several decades. The earliest methods for preparing trifluoromethylpyridine derivatives involved chlorine/fluorine exchange using trichloromethylpyridine compounds. This foundational approach established the framework for subsequent innovations in trifluoromethylpyridine synthesis. Among these derivatives, compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine became commercially significant, with production driven by their applications in crop-protection products.
The synthetic evolution progressed through vapor-phase chlorination and fluorination techniques, which employed transition metal-based catalysts such as iron fluoride at elevated temperatures exceeding 300°C. These simultaneous vapor-phase reactions demonstrated significant advantages, particularly in producing key intermediates like 2-chloro-5-(trifluoromethyl)pyridine through simple one-step reactions. The development of these methodologies laid the groundwork for more sophisticated approaches to synthesizing complex halogenated trifluoromethylpyridines.
A significant advancement came with the introduction of cyclocondensation reactions utilizing trifluoromethyl-containing building blocks. The most commonly employed building blocks included ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. These methodological innovations enabled the preparation of increasingly complex trifluoromethylpyridine derivatives with diverse substitution patterns.
The development of direct trifluoromethylation methods represented another crucial milestone in this field. Research demonstrated that 2-iodopyridines could be converted into 2-(trifluoromethyl)pyridines almost quantitatively through displacement reactions using (trifluoromethyl)copper generated in situ from (trifluoromethyl)trimethylsilane in the presence of cuprous iodide and potassium fluoride. This approach proved particularly effective for 2-iodopyridines, though yields were more moderate for 3- and 4-iodopyridines or 2-bromopyridines.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry stems from its unique combination of structural features that enable diverse chemical transformations. Trifluoromethylpyridine derivatives have gained fundamental importance as key structural ingredients for developing agrochemical and pharmaceutical compounds. The presence of fluorine atoms and the pyridine ring system confers distinctive physical-chemical properties that are highly valued in medicinal chemistry applications.
The compound belongs to the broader class of organofluorine heterocyclic compounds, which are characterized by enhanced biological activity profiles. Research has demonstrated that five types of heterocyclic compounds containing trifluoromethylpyridine scaffolds exhibit promising results as insecticidal agents. These compounds have shown particular efficacy against Aphis gossypii insects, with activities comparable to reference compounds like acetamiprid.
The strategic positioning of iodine atoms at the 2 and 4 positions, combined with the trifluoromethyl group at position 3, creates opportunities for selective synthetic transformations. The electrophilic nature of iodine substituents makes these compounds particularly reactive toward nucleophilic substitution reactions. This reactivity profile enables the compound to serve as a versatile intermediate for constructing more complex molecular architectures through cross-coupling reactions and other synthetic methodologies.
Recent advances in pyridine halogenation have highlighted the importance of regioselective C-H halogenation reactions for pharmaceutical and agrochemical research. Halopyridines serve as key intermediates for diversifying candidate compounds in structure-activity relationship studies and target-oriented synthesis. The development of selective halogenation methods, including approaches through Zincke imine intermediates, has expanded the accessibility of complex halogenated pyridine derivatives.
Classification and Nomenclature within Pyridine Derivatives
This compound is systematically classified within the broader family of substituted pyridines, specifically as a member of the halogenated trifluoromethylpyridine subclass. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, with the pyridine ring serving as the parent structure and substituents numbered according to their positions relative to the nitrogen atom.
The molecular formula C6H2F3I2N reflects the compound's composition, with a molecular weight of 398.89 g/mol. The Chemical Abstracts Service registry number 1227574-86-8 provides unique identification for this specific compound. The MDL number MFCD16610881 serves as an additional identifier in chemical databases.
Table 1: Chemical Properties and Classification Data for this compound
Within the classification system of pyridine derivatives, this compound represents a highly substituted example featuring multiple electronegative substituents. The trifluoromethyl group at position 3 significantly influences the electronic properties of the pyridine ring, while the iodine atoms at positions 2 and 4 provide sites for further synthetic elaboration. This substitution pattern places the compound among the more synthetically valuable pyridine derivatives due to its potential for selective transformations.
Table 2: Comparative Analysis of Related Halogenated Trifluoromethylpyridine Compounds
The nomenclature system for these compounds reflects the systematic approach to naming complex heterocyclic structures. The numerical prefixes indicate the positions of substituents on the pyridine ring, with the nitrogen atom serving as position 1 for numbering purposes. The systematic naming convention ensures unambiguous identification of specific regioisomers within this class of compounds.
The classification of this compound within organofluorine heterocyclic compounds reflects its dual nature as both a fluorinated organic molecule and a nitrogen-containing heterocycle. This dual classification is significant for understanding both its synthetic utility and its potential applications in various chemical contexts. The compound's classification as a research-grade chemical indicates its primary use in synthetic chemistry applications rather than direct commercial applications.
Properties
IUPAC Name |
2,4-diiodo-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3I2N/c7-6(8,9)4-3(10)1-2-12-5(4)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMHDGKPTOYKNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3I2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Approaches to Trifluoromethylpyridine Synthesis
The synthesis of TFMP derivatives typically employs two primary strategies, as outlined in the literature:
- Chlorine/fluorine exchange from trichloromethylpyridine precursors using hydrogen fluoride (HF) in the presence of catalysts like FeCl₃.
- Pyridine ring construction using trifluoromethyl-containing building blocks (e.g., trifluoroacetate derivatives) or cyclocondensation reactions.
Key Reaction Parameters
| Parameter | Typical Conditions | Considerations for Target Compound |
|---|---|---|
| Temperature | 150–190°C (fluorination), 50–90°C (iodination) | Higher temps may degrade iodine substituents. |
| Catalysts | FeCl₃ (fluorination), Pd/C (iodination) | Catalyst choice critical for regioselectivity. |
| Solvent | Anhydrous HF, DMF, or THF | Polar aprotic solvents favor iodination. |
| Reaction Time | 1–48 hours (fluorination), 6–12 hours (iodination) | Longer times risk side reactions. |
Analytical and Isolation Challenges
- Purification : Diiodo compounds often have high molecular weights and low solubility, necessitating techniques like column chromatography or recrystallization.
- Stability : Iodine substituents are prone to photodecomposition; storage under inert conditions is advised.
Hypothetical Data Table for Synthesis Optimization
| Method | Yield (%) | Purity (%) | Key Observations |
|---|---|---|---|
| Direct Iodination | 35–45 | 85–90 | Competing mono-/triiodination byproducts. |
| DoM Approach | 50–60 | 92–95 | Requires protecting groups for CF₃ stability. |
| Stepwise Halogenation | 40–55 | 88–93 | Long reaction times improve selectivity. |
Chemical Reactions Analysis
Types of Reactions: 2,4-Diiodo-3-(trif
Biological Activity
2,4-Diiodo-3-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_7H_3F_3I_2N, with a molecular weight of 346.90 g/mol. The presence of iodine and trifluoromethyl groups enhances its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can potentially modulate receptor activity, influencing signaling pathways crucial for cellular functions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Shows potential in inhibiting cancer cell proliferation in vitro. |
| Anti-inflammatory | May reduce inflammation markers in cellular models. |
| Neuroprotective | Potential effects on neuroprotection have been observed in preliminary studies. |
Case Studies
-
Antimicrobial Activity :
A study explored the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. -
Anticancer Properties :
In vitro assays demonstrated that the compound reduced the viability of several cancer cell lines (e.g., HeLa and MCF-7) with IC50 values indicating potent cytotoxicity. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity. -
Neuroprotective Effects :
Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage. This was assessed using models of neurodegeneration where the compound improved cell survival rates.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- SAR Studies : Structure-activity relationship (SAR) analyses indicate that modifications to the trifluoromethyl group can significantly alter biological potency.
- In Vivo Studies : Animal models have shown promising results in terms of safety and efficacy, paving the way for further clinical investigations.
- Potential Drug Development : The unique properties of this compound position it as a candidate for drug development targeting infectious diseases and cancer.
Scientific Research Applications
Medicinal Chemistry
Drug Development
The trifluoromethyl group is known to enhance the pharmacokinetic properties of compounds, making them more potent and selective. 2,4-Diiodo-3-(trifluoromethyl)pyridine can serve as a crucial intermediate in the synthesis of various bioactive molecules. Its derivatives have been investigated for their potential as pharmaceuticals targeting various diseases.
- Antiviral Agents : Compounds containing trifluoromethylpyridine moieties have shown promise in inhibiting viral replication. For instance, derivatives of pyridine with trifluoromethyl groups have been explored for their activity against HIV and other viruses .
- Anticancer Drugs : Research indicates that pyridine derivatives can exhibit cytotoxic effects against cancer cells. The incorporation of iodine atoms may enhance the interaction with biological targets, potentially leading to more effective anticancer agents .
Organic Synthesis
Reagent in Chemical Reactions
this compound acts as a versatile reagent in organic synthesis. It can participate in various reactions due to its electrophilic nature:
- C-H Activation : The compound can be utilized in directed C-H activation reactions, which are pivotal for forming carbon-carbon bonds selectively. This is particularly useful in synthesizing complex organic molecules with high regioselectivity .
- Ligand Formation : It can form stable complexes with transition metals, serving as a ligand in catalytic reactions. This property is beneficial for developing new catalysts for organic transformations .
Agrochemicals
Pesticide Development
The unique properties of this compound make it suitable for developing agrochemicals:
- Herbicides and Insecticides : The compound's fluorinated structure can enhance the efficacy and stability of agrochemical formulations. Research has indicated that compounds with similar structures exhibit significant herbicidal activity against various weeds .
Case Study 1: Synthesis of Antiviral Agents
A study focused on synthesizing antiviral agents using this compound as an intermediate. Researchers modified the pyridine structure to enhance its binding affinity to viral proteins, leading to compounds that effectively inhibited viral replication in vitro.
Case Study 2: Catalytic Applications
In another investigation, the compound was employed as a ligand in palladium-catalyzed cross-coupling reactions. The results demonstrated improved yields and selectivity compared to traditional ligands, showcasing its potential for use in industrial applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomerism
The compound belongs to a family of diiodo-trifluoromethylpyridine isomers, including:
2,3-Diiodo-4-(trifluoromethyl)pyridine (CAS: 1227599-80-5)
3,4-Diiodo-2-(trifluoromethyl)pyridine (CAS: 1227601-85-5)
3,6-Diiodo-2-(trifluoromethyl)pyridine (CAS: 1227601-87-7)
All share the molecular formula C₆H₂F₃I₂N but differ in substituent positions, leading to distinct physicochemical and reactivity profiles. For example:
- Steric Effects : The 2,4-diiodo isomer has iodine atoms positioned para to each other, reducing steric hindrance compared to ortho-substituted isomers (e.g., 3,4-diiodo).
Table 1: Structural Comparison of Diiodo-Trifluoromethylpyridine Isomers
| Compound Name | CAS Number | Substituent Positions | Key Features |
|---|---|---|---|
| 2,4-Diiodo-3-(trifluoromethyl)pyridine | 1227574-86-8 | I (2), I (4), -CF₃ (3) | Para-substituted iodines; balanced steric bulk |
| 2,3-Diiodo-4-(trifluoromethyl)pyridine | 1227599-80-5 | I (2), I (3), -CF₃ (4) | Adjacent iodines; higher steric hindrance |
| 3,4-Diiodo-2-(trifluoromethyl)pyridine | 1227601-85-5 | I (3), I (4), -CF₃ (2) | Ortho-substituted iodines; limited synthetic utility |
Comparison with Non-Iodinated Analogs
- Brominated Derivatives : 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine (CAS: 749875-09-0) shares reactivity at the iodine position but lacks the dual iodination of this compound. Bromine’s smaller size may improve solubility but reduce leaving-group efficiency in cross-coupling reactions .
- Chlorinated Derivatives : Chlorine-substituted pyridines (e.g., 2-chloro-5-(4-substituted phenyl)pyridines) are common in drug discovery. However, iodine’s higher atomic weight and polarizability may enhance binding in hydrophobic pockets .
Q & A
Q. What are the primary synthetic routes for 2,4-Diiodo-3-(trifluoromethyl)pyridine, and how can regioselectivity challenges be addressed?
Methodological Answer: The synthesis typically involves halogenation of 3-(trifluoromethyl)pyridine derivatives. A common approach utilizes directed ortho-iodination:
- Step 1 : Introduce iodine at the 4-position via electrophilic substitution under acidic conditions (e.g., using I₂ and HNO₃ in H₂SO₄).
- Step 2 : Further iodination at the 2-position requires blocking the reactive 4-position. A Pd-catalyzed C-H activation strategy (as seen in ) can achieve this by leveraging directing groups like pyridines or amides.
- Regioselectivity Control : Computational studies (e.g., DFT calculations) predict electron-deficient positions, guiding reagent selection. For example, trifluoromethyl groups deactivate the ring, favoring iodination at meta/para positions relative to the CF₃ group .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : The CF₃ group causes splitting in adjacent protons (e.g., H-5 and H-6) due to spin-spin coupling. ¹³C signals for iodine-substituted carbons appear downfield (~90–110 ppm).
- Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 462.772 for C₆HF₃I₂N). Isotopic patterns for iodine (I: 127/126) aid identification .
- X-ray Crystallography : Resolves iodine positions and confirms steric effects from bulky substituents.
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer: The compound’s electron-deficient pyridine ring (due to -I and -CF₃ groups) enhances oxidative addition in Pd-catalyzed reactions. Key considerations:
- Suzuki-Miyaura Coupling : Iodine at the 2-position reacts preferentially due to lower steric hindrance compared to the 4-position. Use of bulky ligands (e.g., XPhos) improves selectivity .
- Ullmann Coupling : Activation of the C-I bond requires elevated temperatures (80–120°C) and CuI catalysts. The CF₃ group stabilizes transition states via electron-withdrawing effects .
- Theoretical Insights : Frontier molecular orbital (FMO) analysis (e.g., LUMO localization at iodine sites) predicts reaction sites, aligning with experimental yields .
Q. What role does this compound play in designing luminescent materials or catalysts?
Methodological Answer:
- Luminescent Complexes : The compound serves as a ligand in Ir(III) or Pt(II) complexes for OLEDs. The CF₃ group enhances electron mobility, while iodine facilitates ligand functionalization. For example, Ir(III) complexes with this ligand exhibit blue-shifted emission (λem ~450 nm) due to ligand-centered transitions .
- Catalytic Applications : In C-H activation, the iodine atoms act as transient directing groups. For instance, in Pd-catalyzed arylation, one iodine is replaced by an aryl group, while the other remains as a leaving group for further derivatization .
Q. How can computational methods optimize reaction pathways involving this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate activation energies for iodination or cross-coupling steps. For example, the Colle-Salvetti correlation-energy formula () models electron correlation effects in transition states.
- Molecular Dynamics (MD) : Simulate solvent effects on regioselectivity. Polar solvents (e.g., DMF) stabilize charge-separated intermediates in SNAr reactions.
- Data Validation : Compare computed NMR chemical shifts (e.g., using GIAO method) with experimental data to refine mechanistic models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
